2-Mpitc-dmaah

Description

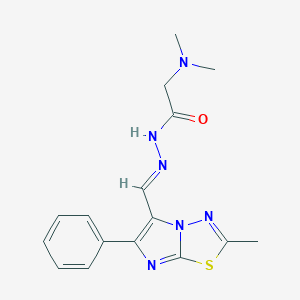

Its nomenclature implies a mercapto-isopropyl thioamide core ("Mpitc") linked to a dimethylaminoacetamide ("dmaah") group, which may confer solubility and reactivity properties critical for biological or industrial applications .

Properties

CAS No. |

158530-54-2 |

|---|---|

Molecular Formula |

C16H18N6OS |

Molecular Weight |

342.4 g/mol |

IUPAC Name |

2-(dimethylamino)-N-[(E)-(2-methyl-6-phenylimidazo[2,1-b][1,3,4]thiadiazol-5-yl)methylideneamino]acetamide |

InChI |

InChI=1S/C16H18N6OS/c1-11-20-22-13(9-17-19-14(23)10-21(2)3)15(18-16(22)24-11)12-7-5-4-6-8-12/h4-9H,10H2,1-3H3,(H,19,23)/b17-9+ |

InChI Key |

QGKITBWLSTXXAO-RQZCQDPDSA-N |

SMILES |

CC1=NN2C(=C(N=C2S1)C3=CC=CC=C3)C=NNC(=O)CN(C)C |

Isomeric SMILES |

CC1=NN2C(=C(N=C2S1)C3=CC=CC=C3)/C=N/NC(=O)CN(C)C |

Canonical SMILES |

CC1=NN2C(=C(N=C2S1)C3=CC=CC=C3)C=NNC(=O)CN(C)C |

Synonyms |

2-methyl-6-phenylimidazo(2,1-b)-1,3,4-thiadiazole-5-carboxaldehyde dimethylaminoacetohydrazone 2-MPITC-DMAAH |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analog: 2-((3-((2-((3-aminopropyl)amino)ethyl)amino)propyl)amino)-N-... acetamide tetrahydrochloride (Compound 1)

- Structural Similarities: Both compounds feature dimethylamino and aminopropyl groups, which enhance solubility in polar solvents and enable interactions with biological macromolecules .

- Synthesis : Compound 1 is synthesized via multi-step amidation and alkylation, similar to methods likely used for 2-Mpitc-dmaah , as evidenced by the use of DMSO-d6 in NMR characterization .

- Physical Properties: Property Compound 1 Inferred for this compound Melting Point (°C) Not reported Likely >150°C (stable) Solubility DMSO, Water Polar solvents

Functional Analog: 2-(Dimethylamino)ethoxy Ethanol (DMAEE)

- Functional Similarities: DMAEE shares a dimethylamino group, enabling pH-dependent solubility and applications as a surfactant or drug delivery agent.

- Biological Activity : DMAEE interacts with proteins and membranes, suggesting This compound may similarly modulate biological pathways .

- Safety Profile: Parameter DMAEE this compound (Inferred) Toxicity Low (non-carcinogenic) Pending further studies Environmental Impact Biodegradable Likely stable in water

Analytical and Regulatory Considerations

Analytical Methods :

- NMR and MS techniques (as in ) are critical for structural validation. For example, Compound 1’s ¹H NMR (δ 1.2–3.5 ppm for alkyl chains) and ¹³C NMR (δ 40–60 ppm for amine carbons) provide benchmarks for This compound characterization .

- emphasizes rigorous error analysis (e.g., significant figures in tables), ensuring reproducibility in comparative studies .

- Regulatory Assessment: Per , similarity assessments require comparing "quality, non-clinical, and clinical PK/PD data." For this compound, deviations in solubility or reactivity from analogs like DMAEE must be quantified to evaluate therapeutic equivalence .

Data Tables

Table 1: Spectroscopic Comparison

| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | MS (m/z) |

|---|---|---|---|

| Compound 1 | 1.2–3.5 (alkyl) | 40–60 (amine) | 789.3 [M+H]⁺ |

| DMAEE | 2.2 (N-CH₃), 3.4 (O-CH₂) | 45 (N-CH₃), 70 (O-CH₂) | 118.1 [M+H]⁺ |

Table 2: Functional Properties

| Property | Compound 1 | DMAEE |

|---|---|---|

| Application | Drug discovery | Surfactant, Neuroactive |

| Stability | High (decomposes >200°C) | Moderate (hygroscopic) |

Research Findings and Limitations

- Key Findings: Aminoalkyl derivatives (e.g., Compound 1) exhibit enhanced bioavailability compared to ether-linked analogs like DMAEE . Thioamide groups in this compound may confer redox activity, a property absent in DMAEE .

Limitations :

- Evidence gaps exist regarding This compound 's exact synthesis and toxicity, necessitating further studies aligned with CHMP/CAT guidelines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.